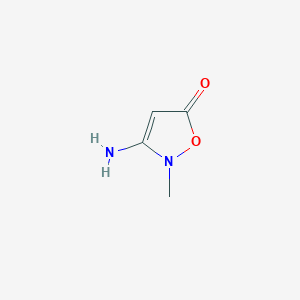

3-amino-2-methyl-5(2H)-isoxazolone

描述

Overview of Isoxazole (B147169) and Isoxazolone Ring Systems in Heterocyclic Chemistry

Isoxazoles are five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions (1,2-relationship). nih.govchemicalbook.com This arrangement of heteroatoms within the ring creates a unique electronic environment, making the isoxazole scaffold a valuable component in a variety of synthetic products and biologically active molecules. chemicalbook.com The isoxazole ring is considered a π-excessive system, which influences its reactivity in reactions like electrophilic and nucleophilic substitutions. chemicalbook.com

Isoxazolones, also known as hydroxyisoxazoles, are derivatives of isoxazoles that feature a carbonyl group at position 5 of the ring. bath.ac.ukresearchgate.net The presence of this carbonyl group, along with the inherent properties of the isoxazole core, makes isoxazolones important intermediates and structural motifs in organic synthesis. uodiyala.edu.iqnih.gov These compounds are recognized for their structural versatility and serve as building blocks for more complex molecules. uodiyala.edu.iqnih.gov The chemistry of isoxazoles and isoxazolones has been a subject of study for decades due to their potential in developing new chemical entities. nih.gov

Academic and Research Relevance of N-Substituted Isoxazolones, with a Focus on 3-amino-2-methyl-5(2H)-isoxazolone

The substitution on the nitrogen atom of the isoxazolone ring, creating N-substituted isoxazolones, significantly influences the molecule's stability, reactivity, and biological interactions. The nature of the substituent can modulate the electronic and steric properties of the entire heterocyclic system.

The specific compound, This compound , is a notable example within this class. Its structure is characterized by an amino group (-NH2) at the 3-position and a methyl group (-CH3) on the nitrogen atom at the 2-position. This particular arrangement of functional groups makes it a point of interest for researchers. While specific research on this exact isomer is not as widespread as for other isoxazoles like 3-amino-5-methylisoxazole (B124983), its structural features suggest potential as a unique building block in synthetic chemistry. For instance, the related compound 5-(aminomethyl)-3(2H)-isoxazolone is known to be a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com The presence of the amino group provides a site for further chemical modification, allowing for the construction of more complex molecular architectures.

The academic interest in such compounds lies in exploring their synthetic utility and understanding how the N-substitution, combined with the amino group, directs their chemical behavior. This exploration is crucial for the design of novel compounds with specific, targeted properties.

Scope and Objectives of the Research Review

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to present a clear overview based on the fundamental principles of isoxazolone chemistry. This review will be structured to first introduce the broader chemical family of isoxazoles and isoxazolones, establishing their importance in heterocyclic chemistry. Subsequently, it will concentrate on the specific relevance of N-substituted isoxazolones, leading into the known characteristics of this compound. The goal is to deliver a scientifically accurate and authoritative resource for understanding this specific chemical entity within its chemical context.

Properties of this compound

| Property | Value |

| CAS Number | 1216198-12-7 |

| Molecular Formula | C4H6N2O2 |

| Molecular Weight | 114.1 g/mol |

| IUPAC Name | 5-amino-2-methyl-3(2H)-isoxazolone |

| Physical Form | Solid |

| Purity | 95% |

| InChI Key | QNEZKTAHYQWCMA-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

3-amino-2-methyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(5)2-4(7)8-6/h2H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNDRIMNFKYUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634495 | |

| Record name | 3-Amino-2-methyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-47-3 | |

| Record name | 3-Amino-2-methyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Methyl 5 2h Isoxazolone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules, including derivatives of 3-amino-2-methyl-5(2H)-isoxazolone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy provides critical insights into the structure of this compound derivatives by revealing the chemical environment of each proton. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic environment of a proton. acdlabs.com Electron-withdrawing groups deshield nearby protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause an upfield shift. acdlabs.com

For isoxazole (B147169) derivatives, the proton on the isoxazole ring typically appears as a singlet in a specific region of the spectrum. For instance, in 3,5-diphenylisoxazole, the isoxazole proton (isoxazole-H) resonates at 6.84 ppm. rsc.org Similarly, for 3-methyl-5-phenylisoxazole (B94393), this proton is observed at 6.33 ppm. rsc.org The protons of substituent groups, such as the methyl group in this compound, will also have characteristic chemical shifts. For example, the methyl protons in 3-methyl-5-phenylisoxazole appear as a singlet at 2.33 ppm. rsc.org

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. acdlabs.com This allows for the determination of the relative number of protons in different chemical environments. Furthermore, spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms. acdlabs.com

Table 1: Representative ¹H NMR Chemical Shifts for Isoxazole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 3,5-diphenylisoxazole rsc.org | Isoxazole-H | 6.84 | s |

| 3-methyl-5-phenylisoxazole rsc.org | Isoxazole-H | 6.33 | s |

| CH₃ | 2.33 | s | |

| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | Isoxazole-H | 6.80 | s |

| 5-(4-methoxyphenyl)-3-phenyl-isoxazole rjpbcs.com | =CH | 6.181 | s |

| -OCH₃ | 3.731 | s | |

| Ar-H | 6.787-7.482 | m |

s = singlet, m = multiplet

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For example, carbonyl carbons in isoxazolone rings typically resonate at low field (high ppm values). In 3,5-diphenylisoxazole, the isoxazole ring carbons C3, C4, and C5 are observed at 162.9, 97.4, and 170.3 ppm, respectively. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. columbia.edusdsu.edu

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H connectivity. columbia.edu Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.comyoutube.com

For example, in an HMBC spectrum, a correlation would be expected between the methyl protons and the C2 and C3 carbons of the isoxazolone ring in this compound, confirming the position of the methyl group.

Table 2: Representative ¹³C NMR Chemical Shifts for Isoxazole Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 3,5-diphenylisoxazole rsc.org | C3 | 162.9 |

| C4 | 97.4 | |

| C5 | 170.3 | |

| 3-methyl-5-phenylisoxazole rsc.org | C3 | 160.2 |

| C4 | 100.0 | |

| C5 | 169.4 | |

| CH₃ | 11.40 | |

| 3-(4-chlorophenyl)-5-phenylisoxazole rsc.org | C3 | 161.9 |

| C4 | 97.2 | |

| C5 | 170.6 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting FT-IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

For this compound and its derivatives, characteristic absorption bands can be expected for various functional groups:

N-H stretching: The amino group (NH₂) will exhibit characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group of the isoxazolone ring will show a strong absorption band, usually in the region of 1700-1760 cm⁻¹. For example, a derivative showed a C=O stretch at 1719 cm⁻¹. nih.gov

C=N stretching: The carbon-nitrogen double bond within the isoxazole ring will have a stretching vibration in the 1600-1680 cm⁻¹ region. rjpbcs.com

N-O stretching: The nitrogen-oxygen bond of the isoxazole ring typically absorbs in the 1300-1400 cm⁻¹ range. rjpbcs.com

C-H stretching: Aliphatic and aromatic C-H stretching vibrations are observed around 2800-3100 cm⁻¹. rjpbcs.com

Table 3: Characteristic FT-IR Absorption Bands for Isoxazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3100-3500 | nih.gov |

| C=O | Stretching | 1700-1760 | nih.gov |

| C=N | Stretching | 1600-1680 | rjpbcs.com |

| N-O | Stretching | 1300-1400 | rjpbcs.com |

| C-H (Aromatic) | Stretching | 3000-3100 | rjpbcs.com |

| C-H (Aliphatic) | Stretching | 2800-3000 | rjpbcs.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rjpbcs.comnih.gov In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. The fragmentation of the isoxazolone ring and its substituents can help to confirm the connectivity of the molecule. For instance, the loss of small, stable molecules like CO or N₂ is often observed.

In a study of 3,5-diphenyl isoxazole, the mass spectrum showed the molecular ion peak at m/z 221.25, corresponding to its molecular weight. rjpbcs.com The fragmentation pattern included peaks at m/z 144.24 and 77.11, which can be attributed to the loss of specific fragments from the parent molecule. rjpbcs.com

X-ray Crystallography for Solid-State Molecular Architecture

For this compound derivatives that form suitable crystals, X-ray crystallography can confirm the planar or near-planar structure of the isoxazolone ring and determine the orientation of the amino and methyl substituents. It can also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal. rsc.org

For example, a study on isoxazolo[4,5-b]pyridin-3-amine (B48196) revealed a monoclinic crystal system with space group P2₁/n. researchgate.net The precise bond lengths and angles within the fused ring system were determined, providing a detailed picture of its molecular geometry. researchgate.net

Electronic Spectroscopy: UV-Visible Absorption and Solvatochromic Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

For this compound derivatives, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the isoxazolone ring and any other conjugated systems. For example, a study on (E)-4-(4-(benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one reported a λ_max of 380 nm in methanol. nih.gov

Solvatochromic studies involve measuring the UV-Vis spectra of a compound in a series of solvents with varying polarities. Changes in the position, intensity, and shape of the absorption bands with solvent polarity can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.

Diffuse Reflectance Spectroscopy for Optical Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for determining the optical band gap of solid materials, particularly for powdered samples where conventional transmission measurements are not feasible. This method is predicated on the collection and analysis of light diffusely scattered from a sample's surface. The collected reflectance data can be transformed using the Kubelka-Munk theory, which relates the reflectance of a sample to its absorption and scattering coefficients.

The Kubelka-Munk function, F(R), is expressed as:

F(R) = (1 - R)² / 2R = k / s

where:

R is the absolute reflectance of the sample.

k is the absorption coefficient.

s is the scattering coefficient.

For the determination of the optical band gap (Eg), the absorption coefficient (α) is considered to be proportional to the Kubelka-Munk function, F(R). The relationship between the absorption coefficient and the incident photon energy (hν) for a semiconductor is given by the Tauc equation:

(αhν)ⁿ = A(hν - Eg)

where:

α is the absorption coefficient.

hν is the photon energy.

A is a constant.

Eg is the optical band gap.

n is a value that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).

By plotting (F(R)hν)² versus hν (for direct transitions) or (F(R)hν)¹/² versus hν (for indirect transitions), the optical band gap can be extrapolated from the intercept of the linear portion of the curve with the energy axis.

Research Findings on Isoxazolone Derivatives

Recent research has explored the optical properties of novel isoxazolone-based azo dyes, providing valuable insights into the electronic characteristics of this class of compounds. A study on a series of isoxazolone-thiazole based azo dyes (designated as Io1-Io4) utilized Diffuse Reflectance Spectroscopy to determine their optical band gaps.

The investigation revealed that these isoxazolone derivatives exhibit semiconductor properties with direct band gaps. The optical band gap values for these compounds were determined by applying the Kubelka-Munk and Tauc plot methodologies to the DRS data.

The following table summarizes the determined optical band gap values for the synthesized isoxazolone-based azo dyes:

| Compound | Optical Band Gap (Eg) in eV |

|---|---|

| Isoxazolone-thiazole based azo dye (Io1) | 2.38 |

| Isoxazolone-thiazole based azo dye (Io2) | 2.42 |

| Isoxazolone-thiazole based azo dye (Io3) | 2.48 |

| Isoxazolone-thiazole based azo dye (Io4) | 2.54 |

The variation in the optical band gap values among the different derivatives (Io1-Io4) can be attributed to the influence of the different substituent groups attached to the core isoxazolone-azo structure. These substituents can modify the electronic distribution within the molecule, thereby altering the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is reflected in the optical band gap.

The determination of the optical band gap through DRS provides crucial information for understanding the electronic transitions in these this compound derivatives and is essential for evaluating their potential applications in various optoelectronic devices.

Reactivity and Strategic Applications of 3 Amino 2 Methyl 5 2h Isoxazolone in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Functionalized Molecules

3-amino-2-methyl-5(2H)-isoxazolone serves as a foundational starting material for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amino group and a lactam-like isoxazolone ring, allows for a wide range of chemical transformations. The amino group can readily participate in nucleophilic substitution and addition reactions, while the isoxazolone ring can undergo ring-opening or rearrangement reactions under various conditions. This versatility makes it a key intermediate in the preparation of a variety of organic compounds. For instance, it is a known impurity and metabolite of the antibiotic sulfamethoxazole, highlighting its relevance in pharmaceutical chemistry. sigmaaldrich.comnih.govnih.gov

The strategic placement of the methyl group on the nitrogen atom (N-2) influences the electronic properties and steric environment of the isoxazolone ring, guiding its reactivity in subsequent synthetic steps. This substitution pattern is crucial for directing the outcome of complex reaction cascades and for the construction of specific molecular architectures. The compound's utility as a building block is further demonstrated by its use in the synthesis of various heterocyclic systems, as will be discussed in the following sections.

Annulation Reactions and Heterocyclic Ring Construction

The inherent reactivity of this compound makes it an excellent substrate for annulation reactions, which are critical for the construction of fused heterocyclic systems. These reactions involve the formation of a new ring fused to the existing isoxazole (B147169) core, leading to polycyclic structures with diverse chemical and biological properties.

A significant application of aminomethylisoxazole derivatives is in the synthesis of fused heterocyclic systems such as isoxazolopyrimidinones. The amino group of 3-amino-5-methylisoxazole (B124983), a closely related compound, can react with various electrophilic partners to construct fused pyrimidine (B1678525) rings. clockss.org For instance, reaction with ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. clockss.org These reactions typically proceed through an initial nucleophilic addition of the amino group, followed by cyclization and aromatization. clockss.org

Furthermore, the reaction of 3-methylisoxazol-5-amine with succinyl dichloride yields isoxazolo[5,4-b]azepine-4,7-dione, showcasing the construction of a seven-membered ring fused to the isoxazole core. clockss.org These synthetic strategies highlight the utility of the amino-isoxazole scaffold in building complex, fused heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Incorporation into Peptide Architectures via Solid Phase Synthesis of Unnatural Amino Acids

The isoxazole moiety can be incorporated into peptide chains as an unnatural amino acid, offering a way to introduce novel structural and functional properties into peptides. While the direct use of this compound in this context is not explicitly detailed, the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in the solid-phase synthesis of mixed α/β-peptides. nih.govmdpi.com This β-amino acid can be coupled to a resin-bound peptide, demonstrating the feasibility of incorporating isoxazole-based amino acids into peptide sequences. nih.govmdpi.com This approach opens avenues for creating peptidomimetics with potentially enhanced biological activity and stability. nih.gov

The synthesis of such unnatural amino acids often involves multi-step procedures starting from simple precursors. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid can be prepared in three steps from ethyl cyanoacetate (B8463686) and triethyl orthoacetate. mdpi.com The ability to incorporate these isoxazole-containing amino acids into peptides provides a powerful tool for drug discovery and the development of novel biomaterials.

Role in Multi-Component Cascade Reactions and Tandem Processes

The reactivity of the amino and isoxazole functionalities in this compound and its analogs makes them suitable candidates for multi-component reactions (MCRs) and tandem processes. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones involves a multi-component reaction utilizing 3-amino-5-methylisoxazole. sigmaaldrich.com

The diazo strategy for synthesizing functionalized naphtho[2,1-d]oxazoles represents another example of a tandem process. acs.orgacs.org In this approach, (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds undergo a rhodium-catalyzed transformation involving the formation of a metallocarbene and subsequent intramolecular C-H insertion to yield the fused naphthoxazole system. acs.orgacs.org These examples underscore the potential of isoxazole derivatives to participate in elegant and efficient cascade reactions for the construction of complex molecular architectures.

Applications in Dye Synthesis and Optical Recording

The chromophoric properties of certain isoxazole derivatives make them suitable for applications in dye synthesis. The extended π-systems that can be constructed by fusing the isoxazole ring with other aromatic or heterocyclic systems can lead to compounds with significant absorption in the visible region of the electromagnetic spectrum. While specific applications of this compound in dye synthesis are not widely reported, the general class of isoxazole-containing compounds has been explored for this purpose. The development of novel dyes often relies on the synthesis of new heterocyclic building blocks that can be functionalized to tune their optical properties. The reactivity of the amino group and the isoxazolone ring provides handles for such functionalization, potentially leading to the development of new dyes with tailored absorption and emission characteristics for various applications, including optical recording media.

In Vitro Molecular Mechanisms of Biological Target Interaction of 3 Amino 2 Methyl 5 2h Isoxazolone Derivatives

Computational Docking Studies for Enzyme Binding Affinity and Selectivity

Computational docking is a powerful in silico tool used to predict how a small molecule (ligand), such as an isoxazolone derivative, binds to a macromolecular target, typically a protein or enzyme. These studies provide critical insights into the binding affinity and selectivity that drive the compound's biological effects.

Ligand-Protein Interaction Analysis

The binding of isoxazolone derivatives to target proteins is often characterized by a network of specific molecular interactions. Docking studies reveal that hydrogen bonds are frequently a key component of this interaction. The isoxazolone ring itself, with its heteroatoms, provides opportunities for forming these bonds with amino acid residues in the active site of an enzyme. For example, the amino group and the carbonyl oxygen of the isoxazolone core can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in place.

Beyond the core structure, the substituents on the isoxazolone ring dictate the specificity and strength of binding. In studies of isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, specific substitutions were found to be crucial for selectivity. For instance, a 3,4-dimethoxy substitution on a phenyl ring attached to the isoxazole (B147169) scaffold, along with a chlorine atom on another phenyl ring, was shown to push the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions. nih.gov Similarly, docking of other derivatives into enzyme active sites, such as lipoxygenase, has shown π-π stacking interactions between the aromatic parts of the ligand and phenylalanine residues (e.g., Phe555, Phe619), contributing to the binding affinity. mdpi.com In some cases, the nitro group of a derivative has been observed forming a hydrogen bond with the amino group of a methionine residue (Met-318) within the kinase binding site. mdpi.com

While direct coordination with metal ions or interactions with DNA nucleotides are specific to certain enzymes and mechanisms, the primary interactions for many isoxazolone derivatives involve a combination of hydrogen bonding and hydrophobic or stacking interactions with key amino acid residues.

Prediction of Binding Modes and Conformational Changes in Target Macromolecules

Molecular docking not only identifies interacting residues but also predicts the most likely three-dimensional arrangement, or "pose," of the ligand within the binding site. This preferred binding mode is the one that maximizes favorable interactions and minimizes steric clashes. For many derivatives, the isoxazole ring serves as a central scaffold from which various substituents project into specific pockets of the enzyme's active site.

The binding of a ligand can induce conformational changes in the target protein. Docking simulations can help predict these changes, which are often essential for biological activity. For example, the binding of an inhibitor might cause a flexible loop near the active site to close over the ligand, sequestering it from the solvent and preventing substrate access. Molecular dynamics simulations, a related computational technique, can further elucidate these dynamic changes, ensuring the stability of the predicted ligand-protein complexes over time. nih.gov The ability of different isoxazole derivatives to induce specific conformational shifts can explain their varying potencies and selectivities for different target proteins. nih.gov

In Vitro Modulation of Cellular Pathways at a Molecular Level

The biological effects of 3-amino-2-methyl-5(2H)-isoxazolone derivatives are ultimately realized through their influence on cellular signaling pathways. In vitro cell-based assays are indispensable for investigating these effects at a molecular level.

Investigation of Signaling Protein Expression in Specific Cell Lines (e.g., Jurkat Cells)

Jurkat cells, an immortalized line of human T-lymphocytes, are a common model for studying immune cell signaling. Research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives has shown that these compounds can modulate signaling protein expression in Jurkat cells. nih.gov For example, certain isoxazole derivatives have been found to inhibit the expression of caspases 3, 8, and 9. nih.gov These caspases are critical executioner and initiator proteins in the apoptotic pathway. By altering the expression of such key signaling proteins, isoxazolone derivatives can influence fundamental cellular processes like proliferation and programmed cell death. nih.gov These effects on signaling protein expression are believed to be connected to the observed immunosuppressive or stimulatory activities of the compounds. nih.gov

In Vitro Cellular Proliferation Inhibition Assays

To assess the functional consequences of signaling pathway modulation, cellular proliferation assays are often employed. A standard method involves stimulating peripheral blood mononuclear cells (PBMCs) with a mitogen like Phytohemagglutinin A (PHA), which induces them to divide. The ability of a compound to inhibit this proliferation is a measure of its cytostatic or cytotoxic potential.

Several isoxazole derivatives have demonstrated inhibitory effects in this assay. For instance, a derivative known as MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was shown to have an inhibitory action on PHA-induced PBMC proliferation. nih.gov Other studies on a series of isoxazole derivatives (referred to as PUB series) also investigated their effects on PHA-induced proliferation of human PBMCs. nih.gov Similarly, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide were found to have regulatory activity in lymphocyte proliferation tests, with some showing inhibitory effects. nih.gov

Table 1: Effect of Isoxazole Derivatives on PBMC Proliferation

| Compound/Series | Assay Type | Effect | Reference |

|---|---|---|---|

| MO5 | PHA-induced PBMC proliferation | Inhibitory | nih.gov |

| PUB Series | PHA-induced PBMC proliferation | Investigated | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Mitogen-induced lymphocyte proliferation | Regulatory (Inhibitory/Stimulatory) | nih.gov |

Regulation of Cytokine Production in vitro

Cytokines are signaling molecules that play a central role in regulating inflammatory and immune responses. The ability of isoxazolone derivatives to modulate the production of key cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) is a key indicator of their anti-inflammatory potential.

In vitro studies using human whole blood or peritoneal cell cultures stimulated with lipopolysaccharide (LPS), a potent immune activator, have shown that certain isoxazole derivatives can significantly inhibit the production of these pro-inflammatory cytokines. nih.govnih.gov For example, the derivative MO5 was found to inhibit LPS-induced TNF-α production in human whole blood cultures. nih.gov Another compound, VGX-1027, reduced the production of TNF-α and IL-1β. nih.gov Studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide also demonstrated that the compounds had more profound regulatory effects on the production of IL-1β than on TNF-α. nih.gov

Table 2: Regulation of In Vitro Cytokine Production by Isoxazole Derivatives

| Compound/Derivative Class | Cell/Culture Type | Stimulant | Cytokine Affected | Effect | Reference |

|---|---|---|---|---|---|

| MO5 | Human whole blood | LPS | TNF-α | Inhibition | nih.gov |

| VGX-1027 | Not specified | Not specified | TNF-α, IL-1β | Reduction | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Peritoneal cell cultures | LPS | IL-1β, TNF-α | Regulatory (more profound on IL-1β) | nih.gov |

Enzyme Inhibition Studies (Molecular Level, in vitro)

Inhibition of Cyclin-Dependent Kinases (CDKs) in vitro

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While direct studies on this compound derivatives as CDK inhibitors are not extensively documented in the reviewed literature, the broader class of isoxazole-containing compounds has been investigated for this activity. For instance, various pyrazolo[3,4-d]pyrimidine and pyrazolo[2,3-d]pyrimidine derivatives, which are heterocyclic compounds structurally related to the isoxazolone core, have been designed and synthesized as CDK inhibitors. nih.govnih.gov These compounds have shown potent inhibitory activity against CDK2, a key enzyme in the G1/S phase transition of the cell cycle. nih.gov

The mechanism of action for these inhibitors often involves competing with ATP for the binding site in the kinase domain of the CDK. nih.gov Molecular docking studies of pyrazolo[3,4-d]pyrimidine analogs have highlighted key interactions, such as hydrogen bonding with amino acid residues like Leu83 in the CDK2 active site, which are essential for their inhibitory effect. nih.gov One such derivative, compound 4a (a pyrazolo[3,4-d]pyrimidine analog), exhibited a potent CDK2 inhibition with an IC50 value of 0.21 µM, which was slightly better than the reference compound roscovitine (B1683857) (IC50 = 0.25 µM). nih.gov

| Compound | Target | IC50 (µM) | Reference |

| 4a (pyrazolo[3,4-d]pyrimidine analog) | CDK2 | 0.21 | nih.gov |

| Roscovitine | CDK2 | 0.25 | nih.gov |

Although these findings are for related heterocyclic systems, they suggest the potential for isoxazolone-based scaffolds to be developed as CDK inhibitors, warranting further investigation into the specific structure-activity relationships of this compound derivatives.

Interaction with FMS-like Tyrosine Kinase 3 (FLT3) in vitro

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov Research has led to the discovery of isoxazole derivatives with potent FLT3 inhibitory activity.

A series of 4-arylamido 5-methylisoxazole (B1293550) derivatives bearing a quinazoline (B50416) core were designed and synthesized as type II FLT3 inhibitors. nih.gov One of the most promising compounds from this series, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (compound 7d ), demonstrated potent inhibition of wild-type FLT3 with an IC50 of 106 nM. nih.gov Furthermore, this compound was also effective against the internal tandem duplication (ITD) mutant of FLT3 (FLT3-ITD) with an IC50 of 301 nM, a common mutation associated with a poor prognosis in AML. nih.gov The compound also showed activity against the D835Y tyrosine kinase domain (TKD) mutation with an IC50 of 228 nM. nih.gov These derivatives exhibit high selectivity for FLT3 over other kinases like cKit and FMS. nih.gov

| Compound | Target | IC50 (nM) | Reference |

| Compound 7d | FLT3 (wild-type) | 106 | nih.gov |

| Compound 7d | FLT3-ITD | 301 | nih.gov |

| Compound 7d | FLT3-TKD (D835Y) | 228 | nih.gov |

These findings underscore the potential of the 5-methylisoxazole-4-carboxamide (B3392548) scaffold as a foundation for developing selective and potent FLT3 inhibitors.

Modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors (Molecular Agonism/Antagonism)

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. wikipedia.orgbiorxiv.org The isoxazole scaffold is a key feature of the eponymous agonist, AMPA. wikipedia.org Derivatives of isoxazole have been explored as both agonists and antagonists of AMPA receptors.

Research into isoxazole-4-carboxamide derivatives has revealed potent inhibitory effects on AMPA receptor activity. nih.gov Electrophysiological studies using the whole-cell patch clamp technique demonstrated that these compounds can significantly reduce AMPA receptor-mediated currents. nih.gov For example, two derivatives, CIC-1 and CIC-2 , showed strong inhibition of AMPA receptor activity, with an 8-fold and 7.8-fold reduction, respectively. nih.gov These compounds also altered the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. nih.gov

On the other hand, a complex heterotricyclic glutamate analogue containing an isoxazole moiety, known as IKM-159 , has been identified as a selective AMPA receptor antagonist. northwestern.edu

The modulation of AMPA receptors by these isoxazole derivatives highlights their potential for treating neurological disorders where glutamatergic signaling is dysregulated.

| Compound | Effect on AMPA Receptor | Fold Inhibition | Reference |

| CIC-1 | Inhibition | 8 | nih.gov |

| CIC-2 | Inhibition | 7.8 | nih.gov |

| IKM-159 | Antagonist | - | northwestern.edu |

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is essential for maintaining DNA topology during replication and is a validated target for antibacterial drugs. mdpi.com A review of isoxazole-containing compounds has highlighted their potential as DNA gyrase inhibitors. One such isoxazole derivative demonstrated an in vitro IC50 of 0.4 μM against E. coli DNA gyrase. mdpi.com This finding indicates that the isoxazole scaffold can be a valuable component in the design of new antibacterial agents targeting DNA gyrase.

| Compound | Target | IC50 (µM) | Reference |

| Isoxazole derivative | E. coli DNA gyrase | 0.4 | mdpi.com |

Histone Deacetylase (HDAC) and Cyclooxygenase-2 (COX-2) Inhibition in vitro

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. While specific data on this compound derivatives as HDAC inhibitors is limited, the broader class of isoxazole-containing compounds has been investigated in this context. Some studies have focused on designing novel HDAC inhibitors by incorporating various heterocyclic scaffolds, though direct evidence for the this compound core is not yet prominent in the literature reviewed. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation and pain with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com Several isoxazole derivatives have been synthesized and evaluated as COX-2 inhibitors. nih.gov

In one study, a series of novel isoxazole derivatives were synthesized and tested for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Several compounds were identified as potent and selective COX-2 inhibitors. For example, compound C6 was the most potent COX-2 inhibitor with an IC50 value of 0.55 µM. nih.gov Compounds C5 and C3 also showed significant COX-2 inhibition with IC50 values of 0.85 µM and 0.93 µM, respectively. nih.gov The selectivity index (SI), which is the ratio of IC50 (COX-1)/IC50 (COX-2), is a measure of the compound's preference for inhibiting COX-2 over COX-1. Higher SI values indicate greater selectivity.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| C3 | COX-2 | 0.93 ± 0.01 | 24.26 | nih.gov |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

These findings demonstrate that the isoxazole scaffold is a viable platform for the development of selective COX-2 inhibitors.

Future Directions and Emerging Research Avenues for 3 Amino 2 Methyl 5 2h Isoxazolone Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The development of new synthetic methodologies for isoxazolone derivatives is geared towards improving efficiency and aligning with the principles of green chemistry. A significant area of focus is the use of multicomponent reactions (MCRs), which offer a high degree of atom economy by combining multiple starting materials in a single step to form complex products. For instance, the synthesis of functionalized pyrroles has been achieved with high atom economy through an MCR that forms two five-membered heterocycles in a single step, a principle that could be adapted for isoxazolone synthesis.

Furthermore, the exploration of novel catalytic systems is a promising avenue. Research into the use of reusable catalysts, such as polyethyleneimine-intercalated layered silicates (PEI-IL), for the synthesis of isoxazolone derivatives has shown that these catalysts can be used multiple times without a significant loss of activity. This not only enhances the cost-effectiveness of the synthesis but also reduces its environmental footprint. The synthesis of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones through a tandem reaction highlights the potential for creating complex isoxazolone derivatives from simple starting materials in an efficient manner.

Future research will likely focus on the development of even more sustainable synthetic protocols, potentially utilizing flow chemistry and alternative energy sources like microwave or ultrasonic irradiation to further enhance reaction rates and reduce energy consumption.

Table 1: Comparison of Synthetic Strategies for Isoxazolone Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for 3-amino-2-methyl-5(2H)-isoxazolone |

| Multicomponent Reactions (MCRs) | Multiple bonds formed in a single operation, high atom economy. | Efficient one-pot synthesis from simple precursors. |

| Reusable Catalysts (e.g., PEI-IL) | Can be used for multiple reaction cycles without loss of activity. | Reduced cost and environmental impact of synthesis. |

| Tandem Reactions | Multiple transformations occur in a single pot without isolating intermediates. | Streamlined synthesis of complex derivatives. |

Exploration of Advanced Computational Methodologies for Predictive Modeling of Reactivity and Interaction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and design of new chemical entities. In the context of this compound, advanced computational methodologies can be employed to model its reactivity and predict its interactions with biological targets.

Quantum chemical calculations can provide insights into the electronic structure and reactivity of the isoxazolone ring, helping to rationalize its chemical behavior and guide the design of new reactions. For example, understanding the imine-enamine tautomerism and cyclization processes involved in forming the isoxazolone scaffold can be further elucidated through computational studies.

Molecular docking and molecular dynamics simulations are invaluable for predicting how isoxazolone derivatives might bind to specific protein targets. This is particularly relevant in drug discovery, where identifying potent and selective inhibitors is a key objective. For instance, in the development of DNA gyrase and topoisomerase IV inhibitors, computational modeling can help in designing isoxazolone-based compounds with optimal binding affinities.

Uncovering New Molecular Targets and Elucidating Complex Biological Mechanisms in vitro for Rational Design

The isoxazolone scaffold is present in a wide range of biologically active molecules, including those with antibacterial, antifungal, and tyrosinase inhibitory properties. A key area of future research for this compound will be to uncover new molecular targets and to elucidate the complex biological mechanisms through which its derivatives exert their effects.

In vitro screening of a library of this compound derivatives against a panel of biological targets can lead to the identification of novel activities. The inherent reactivity and structural features of the isoxazolone ring make it a promising starting point for the development of inhibitors for various enzymes. For example, isoxazolone derivatives have been investigated as inhibitors of human neutrophil elastase.

Once a lead compound is identified, detailed in vitro biochemical and biophysical assays are crucial to understand its mechanism of action. This includes determining binding kinetics, identifying the specific binding site on the target protein, and understanding how the compound modulates the protein's function. This detailed mechanistic understanding is essential for the rational design of more potent and selective next-generation compounds.

Design of Next-Generation Chemical Probes and Building Blocks based on the Isoxazolone Scaffold for Diverse Applications

The versatility of the isoxazolone scaffold makes it an excellent foundation for the design of next-generation chemical probes and building blocks for a wide range of applications. This compound, with its reactive amino group, is particularly well-suited for this purpose.

Chemical probes are essential tools for studying biological systems. By attaching a reporter group (such as a fluorophore or a biotin (B1667282) tag) to the this compound core, researchers can create probes to visualize and track the localization and interactions of their targets within cells.

Furthermore, this compound can serve as a versatile building block in synthetic chemistry. Its functional groups can be readily modified to introduce a variety of substituents, allowing for the creation of diverse molecular architectures. These new molecules can then be screened for a wide range of applications, from materials science to medicinal chemistry. The use of isoxazol-5(4H)-ones as precursors in organic synthesis demonstrates the potential of this scaffold in constructing complex molecular frameworks.

Table 2: Potential Applications of this compound-Based Derivatives

| Application Area | Description | Example of Potential Use |

| Chemical Probes | Molecules used to study biological processes. | Fluorescently labeled this compound derivatives for imaging cellular targets. |

| Medicinal Chemistry | The design and synthesis of new therapeutic agents. | Development of novel enzyme inhibitors based on the isoxazolone scaffold. |

| Materials Science | The creation of new materials with desired properties. | Incorporation of the isoxazolone motif into polymers or other materials to impart specific functionalities. |

| Synthetic Building Blocks | Versatile starting materials for the synthesis of more complex molecules. | Use in multicomponent reactions to generate libraries of diverse compounds for screening. |

常见问题

Q. What are the recommended safety precautions when handling 3-amino-2-methyl-5(2H)-isoxazolone in laboratory settings?

Answer: this compound (CAS 822-63-9) poses acute toxicity (oral, dermal) and irritant hazards. Key precautions include:

- Engineering controls : Use fume hoods to minimize inhalation exposure (classified under OSHA HCS as causing respiratory irritation, H335) .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- First aid : For inhalation, relocate to fresh air and administer artificial respiration if needed. For skin/eye exposure, rinse with water for ≥15 minutes .

- Storage : Store in a cool, dry, ventilated area away from incompatible reagents .

Q. What synthetic routes are available for preparing this compound and its derivatives?

Answer: Common methods include:

- Cyclocondensation : React ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazolone core, followed by N-arylation using 2-chloro-5-nitropyridine (yields: 70–85%) .

- Thiocarbamate intermediates : Arylisothiocyanates react with sodium salts of β-ketoesters to form thiocarbamates, which are cyclized with hydroxylamine to yield isoxazolones .

- Solid-phase synthesis : Facilitates selective N-substitution for derivatives like 2-pyridyl-3-arylaminoisoxazolones .

Q. How can spectroscopic techniques be employed to characterize the structure of this compound derivatives?

Answer:

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH₂ stretching vibrations (~3300 cm⁻¹) .

- NMR :

- X-ray crystallography : Resolves Z/E tautomerism and confirms substituent geometry, as demonstrated for 4-(3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one .

Advanced Research Questions

Q. How do reaction conditions influence the cyclization pathways of this compound derivatives to form heterocyclic compounds?

Answer:

- Solvolysis with triethylamine : In ethanol under reflux, 2-pyridyl-3-arylaminoisoxazolones undergo 1,3-dipolar cyclization to imidazo[1,2-a]pyridines via intermediate enolate formation .

- Flash Vacuum Pyrolysis (FVP) : At 400–500°C, acetyl-substituted isoxazolones rearrange intramolecularly to form imidazopyridines, driven by electron-withdrawing substituents (e.g., nitro groups) stabilizing transition states .

- Base-mediated conditions : Potassium carbonate promotes intermolecular cyclization to indoles, whereas weaker bases favor pyridine derivatives .

Q. What computational methods are used to predict the binding affinity and inhibitory potential of this compound derivatives against enzymatic targets?

Answer:

- Molecular docking (AutoDock/Vina) : Evaluates binding poses in thioredoxin glutathione reductase (TGR) active sites, highlighting hydrophobic interactions with residues 160–163 and 505’–509’ .

- Free energy calculations (MM-PBSA/GBSA) : Quantifies binding scores, showing isoxazolones exhibit lower IC₅₀ values (e.g., ~0.5 μM for smTGR) due to van der Waals and π-stacking interactions .

- Density Functional Theory (DFT) : B3LYP/6-31++G(2d,2p) models electronic effects, confirming carbonyliminic systems enhance antioxidant activity via single electron transfer (SET) mechanisms .

Q. How does tautomerism in isoxazolone derivatives affect their antioxidant activity, and what methodologies are used to study this phenomenon?

Answer:

- Tautomer stability : The CH tautomer (keto form) is energetically favored over NH/OH forms by 2–5 kcal/mol, stabilized by intramolecular hydrogen bonding .

- Mechanistic influence :

- Experimental validation : DPPH radical scavenging assays correlate with DFT-predicted antioxidant potency, showing edaravone analogs (IC₅₀ ~20 μM) outperform phenylisoxazolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。